molecular formula C21H17ClN2O2 B1415367 2-[2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 1105194-11-3

2-[2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1415367
CAS No.: 1105194-11-3
M. Wt: 364.8 g/mol
InChI Key: YBRPFSCVHOPBNP-UHFFFAOYSA-N
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Description

The compound 2-[2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione (molecular formula: C₂₁H₁₇ClN₂O₂; molecular weight: 364.83 g/mol) is a phthalimide derivative featuring a quinoline substituent linked via an ethyl group. Its structure combines an isoindole-1,3-dione core with a 2-chloro-7,8-dimethylquinoline moiety, which distinguishes it from simpler phthalimides.

Properties

IUPAC Name

2-[2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c1-12-7-8-14-11-15(19(22)23-18(14)13(12)2)9-10-24-20(25)16-5-3-4-6-17(16)21(24)26/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRPFSCVHOPBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=C(C=C2C=C1)CCN3C(=O)C4=CC=CC=C4C3=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-7,8-dimethylquinoline intermediates

Method Overview:

  • Starting from 2,7-dimethylquinoline , selective chlorination at the 3-position is achieved via electrophilic chlorination using chlorinating agents such as thionyl chloride or phosphorus oxychloride under reflux conditions.
  • Alternatively, multi-step synthesis involves constructing the quinoline ring via Skraup or Doebner-Henry reactions , followed by selective methylation and chlorination.

Representative Reaction Conditions:

Step Reagents Conditions Notes
Methylation Methyl iodide or dimethyl sulfate Reflux in acetonitrile To introduce methyl groups at positions 7 and 8
Chlorination Chlorinating agent (e.g., SOCl₂) Reflux Selective chlorination at the 3-position

Synthesis of 2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl chloride

Method:

  • The quinoline derivative is reacted with chloroethylamine derivatives or chloroalkyl halides in the presence of bases such as potassium carbonate or triethylamine .
  • The reaction typically involves nucleophilic substitution where the amino group or reactive sites on the quinoline ring are alkylated.

Reaction Conditions:

  • Solvent: Ethanol or DMF .
  • Temperature: Reflux .
  • Duration: 12-24 hours for complete conversion.

Coupling with Isoindole-1,3-dione

Method:

  • The chloro-ethyl quinoline intermediate undergoes nucleophilic substitution with phthalimide derivatives or isoindole-1,3-dione under basic conditions .
  • Base such as potassium carbonate or potassium tert-butoxide facilitates the displacement of the chlorine atom by the nitrogen atom of the isoindole.

Representative Procedure:

- Dissolve the quinoline derivative in ethanol.
- Add isoindole-1,3-dione and a base (e.g., K₂CO₃).
- Reflux the mixture for 8-16 hours.
- Purify the product via column chromatography or recrystallization.

Notes on Optimization and Variations

  • Microwave-assisted synthesis has been explored to reduce reaction times and improve yields, especially in the coupling steps.
  • Solvent choice impacts the reaction efficiency; ethanol, DMF, or chloroform are common.
  • Purification typically involves recrystallization or chromatography, with characterization via NMR, IR, and MS to confirm structure.

Data Table: Summary of Preparation Methods

Step Reagents Conditions Key Features References
Quinoline methylation Methyl iodide, acetonitrile Reflux Selective methylation at 7,8 positions ,
Chlorination SOCl₂ or PCl₅ Reflux Selective chlorination at 3-position ,
Alkylation with chloroethylamine Chloroalkyl halide, base Reflux Nucleophilic substitution ,
Coupling with isoindole-1,3-dione Isoindole-1,3-dione, base Reflux Formation of C-N bond ,

Research Findings and Considerations

  • Yield Optimization: Microwave-assisted reactions have demonstrated increased yields (~85%) and reduced reaction times (~2-4 hours) compared to conventional heating.
  • Purity and Characterization: Products are confirmed via NMR spectroscopy, IR, and mass spectrometry, with spectral data matching expected structures.
  • Functional Group Tolerance: The synthetic route tolerates various substituents on the quinoline core, allowing for structural diversification.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-[2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione exhibit significant biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against various microbial strains, indicating potential as antimicrobial agents.
  • Antioxidant Properties : Studies have demonstrated that this compound may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.
  • Anti-inflammatory Effects : Isoindole derivatives are often investigated for their anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases.

Research Applications

The compound's unique characteristics have led to several research applications:

  • Drug Development :
    • The structural features of this compound make it a candidate for developing new therapeutic agents targeting various diseases.
    • It could serve as a lead compound in the synthesis of novel drugs with enhanced efficacy and reduced side effects.
  • Chemical Synthesis :
    • This compound can be utilized in synthetic organic chemistry as an intermediate in the production of other complex molecules.
    • Its synthesis involves multi-step organic reactions, which can be optimized for better yields and purity.
  • Biological Interaction Studies :
    • Researchers can use this compound to investigate interactions with specific biological targets (e.g., enzymes or receptors), contributing to the understanding of its mechanism of action.

Case Studies and Research Findings

Several studies have explored the applications and effects of compounds related to this compound:

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial susceptibility of various isoindole derivatives, revealing that certain derivatives exhibited significant activity against resistant strains of bacteria.
  • Antioxidant Capacity Assessment :
    • Research conducted on isoindole derivatives demonstrated their ability to scavenge free radicals effectively, suggesting their potential role in developing antioxidant therapies.
  • Synthesis Optimization Research :
    • Investigations into greener synthesis methods for isoindole derivatives highlighted environmentally friendly approaches that reduce hazardous waste and improve yield.

Mechanism of Action

The mechanism of action of 2-[2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of N-substituted phthalimides. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
2-[2-(2-Chloro-7,8-dimethylquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione C₂₁H₁₇ClN₂O₂ 364.83 Chloro, dimethylquinoline, ethyl linker
5,6-Dichloro-2-(quinolin-8-yl)isoindole-1,3-dione C₁₇H₈Cl₂N₂O₂ ~343 Dichloro (phthalimide), quinolin-8-yl
4-Chloro-2-(quinolin-8-yl)-isoindoline-1,3-dione C₁₇H₁₀ClN₂O₂ ~312 Chloro (phthalimide), quinolin-8-yl
2-[2-(2-Bromo-1-ethyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione C₁₉H₁₈BrN₂O₂ ~398 Bromoindole, ethyl linker
2-[2-[(Difluoromethyl)thio]ethyl]-1H-isoindole-1,3(2H)-dione C₁₁H₉F₂NOS₂ ~273 Difluoromethylthio, ethyl linker

Key Structural Differences :

  • Substituent Position: Unlike dichloro-substituted phthalimides (e.g., 5,6-dichloro derivatives ), the target compound features chloro and dimethyl groups on the quinoline ring rather than the phthalimide core.
  • Linker and Substituent Type: The ethyl linker in the target compound contrasts with shorter or absent linkers in analogs like 2-(quinolin-8-yl)-1H-isoindole-1,3(2H)-dione . The dimethylquinoline group introduces steric bulk compared to simpler quinoline or indole substituents (e.g., bromoindole in ).
Physicochemical and Electronic Properties
  • Molecular Weight and Solubility: The target compound (364.83 g/mol) is heavier than dichloro-quinolinyl analogs (~343 g/mol) due to the ethyl linker and dimethyl groups. Increased molecular weight and hydrophobic substituents may reduce aqueous solubility compared to polar derivatives like PEG-substituted isoindole-diones (e.g., 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-1H-isoindole-1,3(2H)-dione; C₁₄H₁₇NO₅) .
  • Electronic Effects: The chloro group on the quinoline ring is electron-withdrawing, while the dimethyl groups may donate electrons via hyperconjugation. This contrasts with dichloro-phthalimides (e.g., 5,6-dichloro-2-(3-methoxyphenyl)isoindoline-1,3-dione ), where electron-withdrawing Cl substituents directly affect the phthalimide core.

Biological Activity

2-[2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound belonging to the isoindole family. Its unique structure, featuring a chloro-substituted quinoline moiety linked to an isoindole core, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H17ClN2O2C_{21}H_{17}ClN_2O_2 with a molecular weight of 364.83 g/mol. The presence of chlorine and dimethyl groups may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance:

Compound NameStructure HighlightsBiological Activity
7-ChloroquinolineContains a chloro groupAntimicrobial and antiprotozoal
Isoindole DerivativeShares the isoindole core structurePotential anti-inflammatory properties
4-AminoquinolineFeatures an amino group instead of chloroKnown for antimalarial activity

These findings suggest that the target compound may possess similar antimicrobial effects, warranting further investigation into its efficacy against various pathogens.

Neuroprotective Effects

Studies on isoindoline derivatives indicate their potential as anti-Alzheimer's agents through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In silico studies have shown that derivatives can effectively bind to these enzymes:

CompoundAChE IC50 (μM)BuChE IC50 (μM)
Derivative I1.1221.24
Derivative II0.919.5
Derivative III877.76

These results indicate that modifications to the isoindole structure can enhance inhibitory potency against cholinesterases, which are crucial in neurodegenerative disease management .

Anti-inflammatory Properties

Isoindole derivatives have been shown to modulate inflammatory responses by affecting various pro-inflammatory factors. They can inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor (TNF), while promoting anti-inflammatory cytokines such as interleukin-10 (IL-10). This dual action positions them as potential therapeutic agents in inflammatory conditions .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Activity : Research has indicated that isoindole derivatives exhibit cytotoxic effects on cancer cell lines through apoptosis induction.
  • Antioxidant Activity : Compounds similar to the target compound have demonstrated significant antioxidant properties in vitro, suggesting potential for protecting against oxidative stress-related diseases.

Q & A

Q. What are the established synthetic pathways for preparing 2-[2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione?

The compound is synthesized via multi-step reactions, often involving:

  • Quinoline-isoindole coupling : Reacting substituted quinoline derivatives (e.g., 2-chloro-7,8-dimethylquinolin-3-yl ethyl bromide) with isoindole-dione precursors under reflux conditions in ethanol or n-butanol .
  • Catalyzed cyclization : Using p-toluenesulfonic acid (PTSA) as a catalyst to facilitate the formation of the isoindole ring from 2-acylbenzoic acids and isatoic anhydrides at elevated temperatures (~140°C) .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is standard for isolating the final product .

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : To verify substituent positions (e.g., chloro, methyl groups on quinoline) and ethyl linker connectivity .
    • IR spectroscopy : Confirming carbonyl stretches (~1700–1750 cm⁻¹) from the isoindole-dione moiety .
  • Elemental analysis : Validating molecular formula (C₂₁H₁₇ClN₂O₂) and purity (>95%) .
  • Melting point determination : Consistent values (e.g., 278–280°C for intermediates) ensure batch reproducibility .

Q. What preliminary assays are used to evaluate its biological activity?

  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .
  • Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition studies : Testing interactions with targets like kinases or proteases via fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst screening : Substituting PTSA with Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency .
  • Solvent effects : Replacing ethanol with DMF or DMSO to stabilize intermediates and reduce side reactions .
  • Temperature control : Lowering reaction temperatures (e.g., 80–100°C) to prevent decomposition of heat-sensitive quinoline groups .

Q. What advanced techniques resolve contradictions in biological activity data?

  • Dose-response validation : Repeating assays with stricter controls (e.g., ATP-based viability assays) to rule out false positives .
  • Metabolic stability testing : Incubating the compound with liver microsomes to assess degradation rates and confirm activity is intrinsic .
  • Target engagement assays : Using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to verify direct binding to purported targets .

Q. How is X-ray crystallography applied to study its structure-activity relationship (SAR)?

  • Crystal growth : Slow evaporation of ethanolic solutions produces diffraction-quality crystals .
  • Electron density maps : Resolving the chloro-quinoline orientation and isoindole-dione planarity to correlate with activity .
  • Hirshfeld surface analysis : Quantifying intermolecular interactions (e.g., C–H⋯O bonds) that influence solubility and bioavailability .

Q. What strategies are used to probe its mechanism of action in anticancer studies?

  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to detect early/late apoptotic cells .
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) measure reactive oxygen species generation linked to cytotoxicity .
  • Molecular docking : Simulating binding to quinoline-targeted enzymes (e.g., topoisomerase II) using AutoDock Vina .

Methodological Considerations

Q. How are purity and stability ensured during storage?

  • HPLC monitoring : Regular analysis with C18 columns and UV detection (λ = 254 nm) to detect degradation products .
  • Storage conditions : Lyophilized solids stored at -20°C under argon to prevent hydrolysis of the chloro-quinoline group .

Q. What analytical challenges arise in spectral interpretation?

  • Signal overlap in NMR : Deuterated DMSO or higher-field instruments (≥500 MHz) resolve aromatic proton splitting .
  • Mass spectrometry fragmentation : High-resolution ESI-MS distinguishes molecular ions ([M+H]⁺ at m/z 365.08) from adducts .

Contradiction Analysis

Q. How are discrepancies in reported biological activities reconciled?

  • Strain/cell line variability : Testing across multiple models (e.g., drug-resistant vs. wild-type cells) clarifies context-dependent efficacy .
  • Solubility factors : Pre-dissolving the compound in DMSO (≤0.1% final concentration) avoids aggregation artifacts .

Q. Why might synthetic yields vary between studies?

  • Impurity in starting materials : Rigorous purification of 2-chloro-7,8-dimethylquinoline precursors via recrystallization improves consistency .
  • Moisture sensitivity : Conducting reactions under anhydrous conditions with molecular sieves prevents hydrolysis of intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-[2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione

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